3-Bromo-5-(cyclobutylmethoxy)-N-isopropylbenzamide
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Overview
Description
3-Bromo-5-(cyclobutylmethoxy)-N-isopropylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3rd position, a cyclobutylmethoxy group at the 5th position, and an N-isopropyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(cyclobutylmethoxy)-N-isopropylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclobutylmethanol and a suitable base.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with isopropylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(cyclobutylmethoxy)-N-isopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a substitution reaction with an amine would yield a new amide derivative.
Scientific Research Applications
3-Bromo-5-(cyclobutylmethoxy)-N-isopropylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(cyclobutylmethoxy)-N-isopropylbenzamide involves its interaction with specific molecular targets. The bromine atom and the cyclobutylmethoxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(cyclobutylmethoxy)pyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
3-Bromo-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a cyclobutylmethoxy group.
Uniqueness
3-Bromo-5-(cyclobutylmethoxy)-N-isopropylbenzamide is unique due to the presence of the cyclobutylmethoxy group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-bromo-5-(cyclobutylmethoxy)-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-10(2)17-15(18)12-6-13(16)8-14(7-12)19-9-11-4-3-5-11/h6-8,10-11H,3-5,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWVPEUNTMWDDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)Br)OCC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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